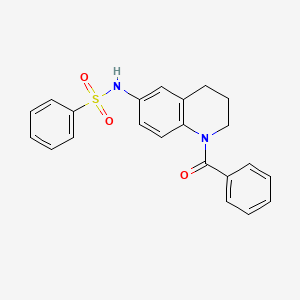

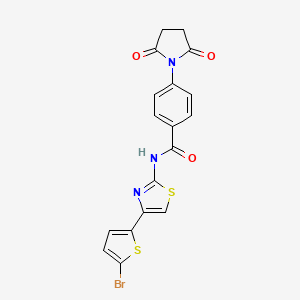

(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

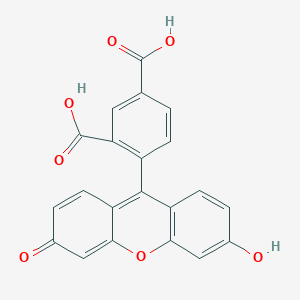

(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone is a chemical compound used in scientific research for its potential therapeutic properties. This compound belongs to the class of pyrimidine derivatives and is known to have a significant impact on the central nervous system.

Scientific Research Applications

Herbicide Research

(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone: has been investigated in the context of herbicide research. For instance, the sulfonylurea herbicide Bensulfuron-methyl was studied for its degradation behavior in soils. Biotic (biodegradation) and abiotic (hydrolysis) modes were explored . The main metabolites observed during biodegradation were pyrimidinamine and benzylsulfonamide . Fungal strains like Aspergillus niger and Penicillium chrysogenum demonstrated potential for Bensulfuron-methyl remediation in soils.

Crystal Structure Studies

While not directly related to applications, crystallography studies have been conducted on compounds similar to (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone . For example, the crystal structure of 2-(2-((4,6-dimethoxypyrimidin-2-yl)oxy)phenyl)-N,N-dimethylethanamine has been reported .

Novel Acetate Derivatives

In the realm of synthetic chemistry, novel acetate derivatives have been synthesized using (4,6-dimethoxypyrimidin-2-yloxy)phenoxy as a starting material. These compounds were characterized by IR, 1H-NMR, MS spectra, and elemental analyses .

Mechanism of Action

Target of Action

The primary targets of the compound (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone are carbonic anhydrases (CA), specifically human CAI and CAII . These enzymes play a crucial role in regulating many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues and organs .

Mode of Action

(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone interacts with its targets, the carbonic anhydrases, by fitting nicely in the active site of CAII . It interacts with the zinc ion (Zn2+) along with three histidine residues in the active site . This interaction inhibits the activity of the carbonic anhydrases, leading to changes in the physiological functions they regulate.

Biochemical Pathways

The inhibition of carbonic anhydrases by (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone affects the reversible hydration reaction of CO2, which these enzymes catalyze . This can lead to alterations in pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues and organs .

Pharmacokinetics

It is suggested that the compound’s physicochemical properties (size, charge, lipophilicity) have been modified to improve its pharmacokinetic profile .

Result of Action

The result of the action of (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone is the inhibition of carbonic anhydrases, leading to changes in the physiological functions these enzymes regulate . The specific molecular and cellular effects would depend on the particular physiological function being affected.

Action Environment

The action, efficacy, and stability of (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone can be influenced by various environmental factors. For instance, the compound’s ability to penetrate bacterial cells and affect permeability-based antibiotic resistance has been considered in its design . .

properties

IUPAC Name |

[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O3/c1-24-15-11-14(19-17(20-15)25-2)21-7-9-22(10-8-21)16(23)12-3-5-13(18)6-4-12/h3-6,11H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAIUKWAHLALMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2636538.png)

![Benzo[b]thiophen-2-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2636548.png)

![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide](/img/structure/B2636549.png)

![[2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2636551.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide](/img/structure/B2636555.png)